REACTION_CXSMILES
|
[O:1]=[C:2]1[C:7](C(O)=O)=[CH:6][NH:5][C:4]2[CH:11]=[N:12][NH:13][C:3]1=2>C1C=CC(C2C=CC=CC=2)=CC=1.C1C=CC(OC2C=CC=CC=2)=CC=1>[O:1]=[C:2]1[CH:7]=[CH:6][NH:5][C:4]2[CH:11]=[N:12][NH:13][C:3]1=2 |f:1.2|
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
O=C1C2=C(NC=C1C(=O)O)C=NN2
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=C(C=C1)C2=CC=CC=C2.C1=CC=C(C=C1)OC2=CC=CC=C2
|
Name
|
petrol
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux under nitrogen for 2.5 h
|
Duration
|
2.5 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The precipitate was washed well with petrol
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to give the crude product as an off-white solid (3.9 g, 74%)
|
Type
|
CUSTOM
|
Details
|
Recrystallisation from aqueous ethanol/ether
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1C2=C(NC=C1)C=NN2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |